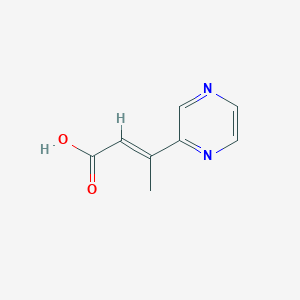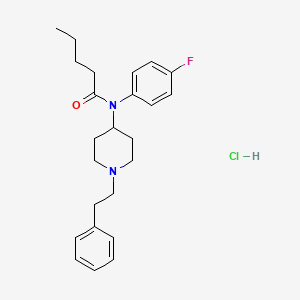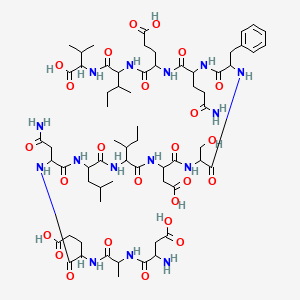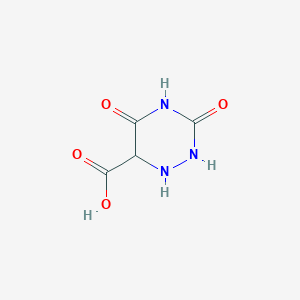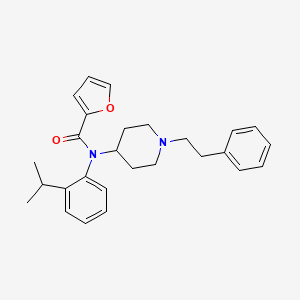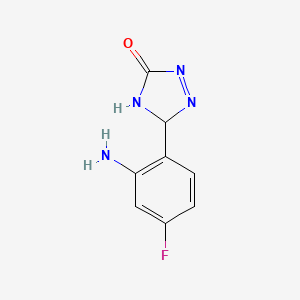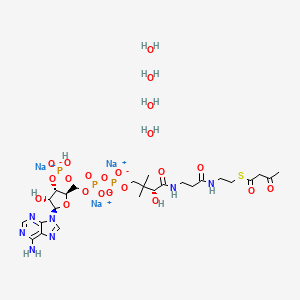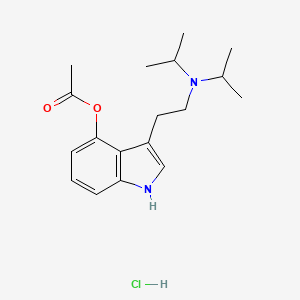
3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is a synthetic psychedelic compound belonging to the tryptamine class. It is known for its hallucinogenic properties and is relatively uncommon with a short history of human use . This compound is structurally similar to other tryptamines such as psilocin and 4-Hydroxy-N,N-diisopropyltryptamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride typically involves the acetylation of 4-Hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-Hydroxy-N,N-diisopropyltryptamine, which is then acetylated using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride are not well-documented due to its limited use and niche market. the general principles of large-scale organic synthesis, including the use of efficient reaction conditions and purification techniques, would apply.
化学反应分析
Types of Reactions
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its psychoactive properties.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives .
科学研究应用
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and hallucinations . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-N,N-diisopropyltryptamine: Structurally similar and also a psychedelic tryptamine.
Psilocin: Another tryptamine with similar psychoactive effects.
4-Acetoxy-N,N-dimethyltryptamine: Shares the acetoxy group but differs in the alkyl substituents on the nitrogen atom.
Uniqueness
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is unique due to its specific structural features and the resulting pharmacological profile. Its distinct interaction with serotonin receptors and the resulting psychoactive effects set it apart from other similar compounds .
属性
分子式 |
C18H27ClN2O2 |
|---|---|
分子量 |
338.9 g/mol |
IUPAC 名称 |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H |
InChI 键 |
LNMORDHCAULOON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


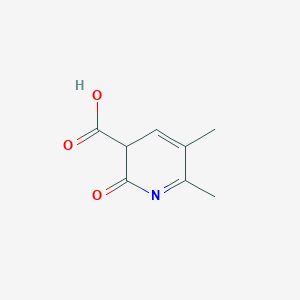
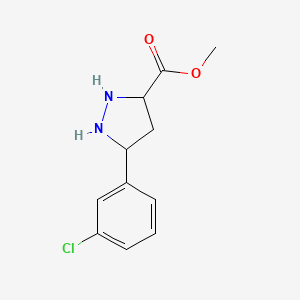
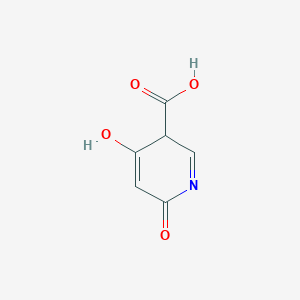
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
